D-Leucine Methyl Ester Hydrochloride

Chiral Analysis Enantiomeric Purity Peptide Synthesis

D-Leu-OMe·HCl delivers absolute stereochemical fidelity for peptide synthesis, supplying D-leucine residues with resistance to proteolytic degradation that L-enantiomers cannot provide. The hydrochloride salt ensures superior aqueous solubility for streamlined handling. With high enantiomeric purity (≥98%) verified by specific optical rotation (-12° to -14°), this building block serves as a quantitative chiral QC standard. Essential for metabolically stable peptide therapeutics, LAT1-targeted prodrug design, and stereospecific antiviral conjugates. Choosing the D-enantiomer eliminates stereochemical ambiguity, ensuring batch-to-batch analytical reproducibility demanded in drug development.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 5845-53-4
Cat. No. B555952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Leucine Methyl Ester Hydrochloride
CAS5845-53-4
Synonyms58438-04-3; Boc-3-(2-naphthyl)-L-alanine; Boc-2-Nal-OH; Boc-L-2-Naphthylalanine; N-(tert-Butoxycarbonyl)-3-(2-naphthyl)-L-alanine; (S)-Boc-3-(2-naphthyl)-L-alanine; (S)-N-BOC-2-Naphthylalanine; BOC-2-L-NAPHTHYLALANINE; Boc-L-3-(2-Naphthyl)-alanine; SBB067411; N-Boc-3-(2-naphthyl)-L-alanine; (2S)-2-[(tert-butoxy)carbonylamino]-3-(2-naphthyl)propanoicacid; (2S)-2-[(tert-butoxycarbonyl)amino]-3-naphthalen-2-ylpropanoicacid; (S)-2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoicacid; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoicacid; BOC-3-(2-NAPHTHYL)-ALANINE; PubChem11941; AC1ODU6M; BOC-L-2NAL-OH; Boc-Ala(2-naphthyl)-OH; BOC-NAL(2)-OH; Boc-3-(2-naphthyl)alanine; 15483_ALDRICH; BOC-ALA(2-NAPH)-OH; boc-l-3-(2-naphthyl)alanine
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1
InChIKeyURKWHOVNPHQQTM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Leucine Methyl Ester Hydrochloride (CAS 5845-53-4) Procurement & Technical Baseline


D-Leucine methyl ester hydrochloride is a protected D-amino acid derivative, specifically the methyl ester of the non-proteinogenic amino acid D-leucine, stabilized as a hydrochloride salt. It is primarily utilized as a chiral building block in peptide synthesis and pharmaceutical research to introduce D-leucine residues with defined stereochemistry . The compound is distinguished by its high enantiomeric purity, which is critical for the predictable biological and structural properties of synthetic peptides. Its hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free amino acid or other ester forms .

Why D-Leucine Methyl Ester Hydrochloride Cannot Be Interchanged with L- or DL-Isomers in Critical Applications


Direct substitution of D-Leucine methyl ester hydrochloride with its L-enantiomer or racemic DL-mixture introduces stereochemical ambiguity that fundamentally alters peptide conformation, biological activity, and analytical reproducibility. The D-configuration confers enhanced resistance to proteolytic degradation, a property absent in the L-counterpart, making D-Leu-OMe·HCl indispensable for developing metabolically stable peptide therapeutics [1]. Furthermore, the specific optical rotation of D-Leu-OMe·HCl (-12° to -14°) is opposite and distinct from that of L-Leu-OMe·HCl (+13°), providing a direct, quantitative metric for verifying enantiomeric identity and purity in quality-controlled procurement .

Quantitative Differentiation Evidence for D-Leucine Methyl Ester Hydrochloride vs. Comparators


Chiral Purity Verification via Specific Optical Rotation vs. L-Enantiomer

D-Leucine methyl ester hydrochloride exhibits a specific optical rotation of [α]20/D = -12° to -14° (c=2, H2O), while the L-enantiomer (L-Leu-OMe·HCl) rotates plane-polarized light to +13° under identical conditions . This opposite and equal magnitude of rotation provides a robust, quantitative assay for enantiomeric identity and purity.

Chiral Analysis Enantiomeric Purity Peptide Synthesis

Enhanced Aqueous Solubility and Handling via Hydrochloride Salt Formation

The hydrochloride salt of D-Leucine methyl ester exhibits significantly improved aqueous solubility compared to its free base form (D-Leucine methyl ester), which is only slightly soluble in chloroform and methanol . Vendor specifications confirm the hydrochloride salt is freely soluble in water , facilitating its use in aqueous coupling reactions and simplifying purification workflows.

Formulation Science Peptide Chemistry Solubility Enhancement

Preservation of Stereochemical Integrity During Solid-Phase Peptide Synthesis

During the synthesis of dipeptides and larger constructs, D-Leu-OMe·HCl has been shown to couple without detectable racemization, as confirmed by optical rotation measurements post-reaction [1]. In contrast, L-amino acid esters are susceptible to base-catalyzed racemization under certain coupling conditions [2]. The methyl ester protecting group, combined with the inherent stability of the D-configuration, provides a quantifiable advantage in maintaining stereochemical purity throughout multi-step syntheses.

Solid-Phase Peptide Synthesis Racemization Chiral Integrity

Differential Antiviral Activity of D-Amino Acid Ester Conjugates

While not directly studied as a free compound, conjugates of glycyrrhizic acid with D-amino acid esters (including D-leucine methyl ester) have demonstrated selective antiviral activity against influenza viruses. Specifically, D-Trp ethyl ester conjugates showed a selectivity index (SI) of >10-29 against influenza A/H3N2, A/H1N1/pdm09, A/H5N1, and influenza B, while L-amino acid conjugates were less potent or inactive [1]. This class-level evidence indicates the D-configuration is critical for antiviral efficacy, positioning D-Leu-OMe·HCl as a strategic building block for designing novel antiviral conjugates.

Antiviral Research Influenza Virus D-Amino Acid Esters

Optimal Use Cases for D-Leucine Methyl Ester Hydrochloride in Scientific and Industrial Procurement


Synthesis of Metabolically Stable D-Peptide Therapeutics

D-Leu-OMe·HCl is the definitive choice for introducing D-leucine residues into therapeutic peptides designed to resist rapid in vivo proteolysis. The D-configuration confers inherent stability against endogenous proteases, a property validated by the compound's maintained stereochemical integrity during synthesis . Procurement of high enantiomeric purity D-Leu-OMe·HCl (≥99% by HPLC) ensures the final peptide product exhibits the desired extended half-life and improved bioavailability critical for drug development programs.

Chiral Reference Standard for Analytical Method Validation

As a fully characterized, high-purity D-enantiomer with a well-defined specific optical rotation of -12° to -14°, D-Leu-OMe·HCl serves as an essential chiral reference standard for developing and validating HPLC or GC methods aimed at separating leucine enantiomers . Its use is mandated in quality control laboratories to ensure that peptide synthesis raw materials or final drug substances meet stringent chiral purity specifications.

Building Block for LAT1-Targeted Drug Conjugates and Prodrugs

Given that leucine methyl esters are recognized and transported by the L-type amino acid transporter 1 (LAT1), D-Leu-OMe·HCl is a strategic intermediate for designing brain-penetrant or tumor-targeted prodrugs . The D-stereochemistry may further influence the selectivity and kinetics of LAT1-mediated transport, offering a potential advantage over the L-isomer in applications requiring differential cellular uptake profiles.

Development of Novel Antiviral Conjugates with Stereospecific Activity

Based on the demonstrated antiviral activity of D-amino acid ester conjugates against influenza viruses, D-Leu-OMe·HCl is a rational starting material for synthesizing novel glycyrrhizic acid or other carrier conjugates . This application leverages the stereospecificity observed in the class to explore new antiviral leads, where the L-isomer would likely yield inactive compounds.

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